molecular formula C12H14N2OS B14760932 5-(5-Ethoxy-2-methylphenyl)thiazol-2-amine

5-(5-Ethoxy-2-methylphenyl)thiazol-2-amine

Cat. No.: B14760932
M. Wt: 234.32 g/mol
InChI Key: CMZZXNOQRVHAJK-UHFFFAOYSA-N
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Description

5-(5-Ethoxy-2-methylphenyl)thiazol-2-amine is a compound that belongs to the thiazole family, which is known for its diverse biological activities. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure.

Preparation Methods

The synthesis of 5-(5-Ethoxy-2-methylphenyl)thiazol-2-amine typically involves the reaction of 5-ethoxy-2-methylbenzaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride to yield the desired thiazole derivative . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to enhance yield and purity.

Chemical Reactions Analysis

5-(5-Ethoxy-2-methylphenyl)thiazol-2-amine undergoes various chemical reactions, including:

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.

    Biology: The compound has shown promise in antimicrobial and antifungal studies, indicating its potential as a therapeutic agent.

    Medicine: Research has explored its use in developing drugs for treating infections and inflammatory conditions.

    Industry: It is used in the production of dyes, biocides, and chemical reaction accelerators.

Mechanism of Action

The mechanism of action of 5-(5-Ethoxy-2-methylphenyl)thiazol-2-amine involves its interaction with specific molecular targets and pathways. The thiazole ring’s aromaticity and electron-donating properties enable it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial, anti-inflammatory, and cytotoxic activities .

Comparison with Similar Compounds

5-(5-Ethoxy-2-methylphenyl)thiazol-2-amine can be compared with other thiazole derivatives, such as:

    Sulfathiazole: An antimicrobial drug with a similar thiazole core structure.

    Ritonavir: An antiretroviral drug containing a thiazole ring.

    Abafungin: An antifungal agent with a thiazole moiety.

    Bleomycin: An antineoplastic drug that includes a thiazole ring.

These compounds share the thiazole ring structure but differ in their substituents and specific biological activities, highlighting the versatility and uniqueness of this compound.

Properties

Molecular Formula

C12H14N2OS

Molecular Weight

234.32 g/mol

IUPAC Name

5-(5-ethoxy-2-methylphenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C12H14N2OS/c1-3-15-9-5-4-8(2)10(6-9)11-7-14-12(13)16-11/h4-7H,3H2,1-2H3,(H2,13,14)

InChI Key

CMZZXNOQRVHAJK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)C)C2=CN=C(S2)N

Origin of Product

United States

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